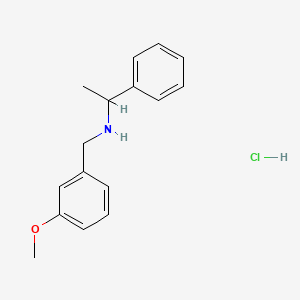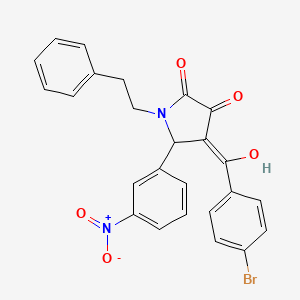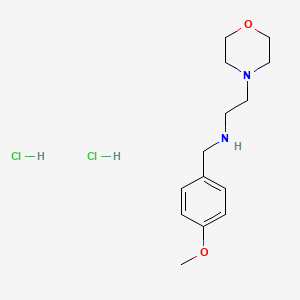
1-(3-bromobenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-bromobenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine, commonly known as BBP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. BBP is a piperazine derivative that has a furanylcarbonyl group attached to it, which gives it unique properties.
Wirkmechanismus
BBP acts as a serotonin receptor agonist, specifically targeting the 5-HT1A receptor subtype. This results in the activation of the receptor, which leads to downstream signaling pathways that ultimately result in the modulation of neurotransmitter release.
Biochemical and Physiological Effects:
BBP has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of stress response pathways, and the promotion of neurogenesis. These effects make it a promising candidate for the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of BBP is its specificity for the 5-HT1A receptor subtype, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of BBP is its relatively low potency, which can make it difficult to achieve significant effects at lower concentrations.
Zukünftige Richtungen
There are several future directions for research on BBP, including the development of more potent derivatives, the investigation of its potential therapeutic applications in various neurological disorders, and the exploration of its effects on other neurotransmitter systems. Additionally, further studies are needed to elucidate the mechanisms underlying its effects on neurogenesis and stress response pathways.
Synthesemethoden
BBP can be synthesized using a variety of methods, including the reaction of 3-bromobenzylamine with tetrahydrofuran-2-carbonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure BBP.
Wissenschaftliche Forschungsanwendungen
BBP has been studied for its potential applications in various fields of science, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have activity as a serotonin receptor agonist, which makes it a potential candidate for the treatment of various neurological disorders such as depression and anxiety.
Eigenschaften
IUPAC Name |
[4-[(3-bromophenyl)methyl]piperazin-1-yl]-(oxolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O2/c17-14-4-1-3-13(11-14)12-18-6-8-19(9-7-18)16(20)15-5-2-10-21-15/h1,3-4,11,15H,2,5-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXJCKAGLDIUNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Bromobenzyl)piperazin-1-yl](tetrahydrofuran-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR*,5S*,6S*,7aS*)-2-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5496836.png)
![ethyl 2-[5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5496844.png)
![1-({4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)cyclopropanecarboxamide](/img/structure/B5496848.png)

![(4aS*,8aR*)-6-[(5-chloro-6-oxo-1,6-dihydropyridin-3-yl)carbonyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5496857.png)
![2-ethyl-7-(3-methoxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5496865.png)

![(4aR*,8aR*)-4-[(2-pyridin-3-ylpyrimidin-5-yl)carbonyl]octahydro-2H-1,4-benzoxazine](/img/structure/B5496877.png)
![N-allyl-N'-cyclohexyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5496884.png)
![1-(1-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}piperidin-4-yl)pyrrolidin-2-one](/img/structure/B5496891.png)
![1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5496899.png)

![7-acetyl-N-[2-(1H-imidazol-4-yl)ethyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5496911.png)
![2-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-3-furamide](/img/structure/B5496916.png)